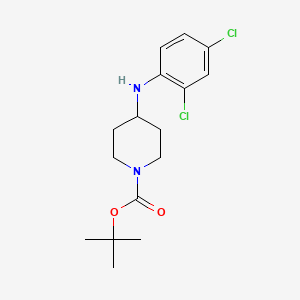

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

CAS No.: 860785-94-0

Cat. No.: VC5042420

Molecular Formula: C16H22Cl2N2O2

Molecular Weight: 345.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860785-94-0 |

|---|---|

| Molecular Formula | C16H22Cl2N2O2 |

| Molecular Weight | 345.26 |

| IUPAC Name | tert-butyl 4-(2,4-dichloroanilino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9H2,1-3H3 |

| Standard InChI Key | OOWJSIJPXPSSKP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)Cl |

Introduction

tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a chemical compound characterized by its complex structure, which includes a tert-butyl group and a tetrahydropyridine ring with a dichloroaniline substituent. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Synthesis of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

The synthesis of this compound can be achieved through various organic reactions, often involving the coupling of tert-butyl pyridine derivatives with dichloroaniline precursors.

3.1 General Synthetic Route

-

Starting Materials:

-

Tert-butyl 4-pyridinecarboxylic acid

-

2,4-Dichloroaniline

-

-

Reagents and Conditions:

-

Coupling reagents (e.g., EDC, DMAP)

-

Solvent (e.g., dichloromethane)

-

Temperature control to facilitate reaction completion.

-

-

Yield and Purification:

-

The product can be purified using column chromatography or recrystallization methods to achieve high purity.

-

Biological Activity and Applications

Research indicates that compounds similar to tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate exhibit various biological activities, including:

-

Antimicrobial properties: Effective against certain bacterial strains.

-

Anticancer activity: Potential for inhibiting tumor growth in specific cancer cell lines.

Safety and Handling

As with many chemical compounds, proper safety protocols should be followed:

-

Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats.

-

Storage Conditions: Store in a cool, dry place away from light to prevent degradation.

Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H18Cl2N2O2 |

| IUPAC Name | tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate |

| Solubility | Soluble in ethanol and DMSO |

| Synthesis Step | Description |

|---|---|

| Step 1 | Combine tert-butyl pyridine derivative with dichloroaniline |

| Step 2 | Use coupling reagents under controlled conditions |

| Step 3 | Purify product via chromatography |

This detailed overview highlights the significance of tert-butyl 4-(2,4-dichloroanilino)tetrahydro-1(2H)-pyridinecarboxylate in chemical research and its potential applications in various fields. Further studies are encouraged to explore its full capabilities and safety profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume